1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves multiple steps, typically starting with the preparation of the imidazole ring. Common synthetic routes include the condensation of glyoxal with ammonia and formaldehyde, followed by further functionalization to introduce the piperazine and phenyl groups . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the imidazole ring to its corresponding dihydro form.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- stands out due to its unique structural features and potential applications. Similar compounds include:
1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-: Known for its use in pharmaceutical applications.
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride: Used as a muscle relaxant.
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine: Studied for its antioxidant properties.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
85868-70-8 |
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Molecular Formula |
C22H29N5O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C22H29N5O/c1-2-5-20(6-3-1)27-16-14-26(15-17-27)13-4-18-28-21-9-7-19(8-10-21)25-22-23-11-12-24-22/h1-3,5-10H,4,11-18H2,(H2,23,24,25) |
InChI Key |
AJPPBZUOMNEVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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